3-(2-Methoxybenzoyl)-4-methylpyridine
Overview
Description
3-(2-Methoxybenzoyl)-4-methylpyridine: is an organic compound that belongs to the class of pyridine derivatives It features a pyridine ring substituted with a 2-methoxybenzoyl group at the third position and a methyl group at the fourth position
Scientific Research Applications
Chemistry: 3-(2-Methoxybenzoyl)-4-methylpyridine is used as an intermediate in the synthesis of more complex organic molecules.
Biology: In biological research, this compound is studied for its potential antimicrobial and antiviral properties. It has shown promise in inhibiting the growth of certain bacterial and viral strains, making it a candidate for further investigation in drug development .
Medicine: The compound is explored for its potential therapeutic effects, particularly in the treatment of diseases where pyridine derivatives have shown efficacy. It is being investigated for its anti-inflammatory and anticancer properties .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique chemical structure makes it suitable for applications in the development of advanced materials with specific properties .
Mechanism of Action
Safety and Hazards
Future Directions
The future directions in the study of pyrazoles and their derivatives could involve further investigations of their structure and chemistry, with a focus on understanding structure/reactivity relationships in this class of heterocycles . This could have a positive impact in the design of synthetic methods where they take part .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-Methoxybenzoyl)-4-methylpyridine typically involves the reaction of 2-methoxybenzoyl chloride with 4-methylpyridine under specific conditions. One common method involves the use of a base such as triethylamine to facilitate the reaction. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature, followed by purification through recrystallization or chromatography to obtain the desired product .
Industrial Production Methods: Industrial production of this compound may involve continuous flow chemistry techniques to enhance efficiency and yield. This method allows for better control over reaction parameters and minimizes the formation of by-products. The use of automated systems and microreactors can further optimize the production process .
Chemical Reactions Analysis
Types of Reactions:
Electrophilic Aromatic Substitution: The compound can undergo electrophilic aromatic substitution reactions due to the presence of the aromatic benzoyl group.
Nucleophilic Substitution: The methoxy group can be a site for nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the methoxy group.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding ketones or carboxylic acids and reduction to form alcohols or amines.
Common Reagents and Conditions:
Electrophilic Aromatic Substitution: Reagents such as bromine or nitric acid in the presence of a catalyst like iron(III) chloride.
Nucleophilic Substitution: Reagents such as sodium hydride or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed:
Electrophilic Aromatic Substitution: Halogenated or nitrated derivatives.
Nucleophilic Substitution: Amino or thiol-substituted derivatives.
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols or amines.
Comparison with Similar Compounds
1-Butyl-3-(2-methoxybenzoyl)indole: This compound shares the 2-methoxybenzoyl group but has an indole ring instead of a pyridine ring.
3-(2-Methoxybenzoyl)benzo[b]furan: This compound features a benzo[b]furan ring with a 2-methoxybenzoyl group.
3-Chloro-1-(4-fluorophenyl)-4-(pyridine-3-yl)azetidine-2-one: This compound contains a pyridine ring and exhibits antimicrobial properties.
Uniqueness: 3-(2-Methoxybenzoyl)-4-methylpyridine is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. Its combination of a methoxybenzoyl group and a methyl group on the pyridine ring makes it a versatile compound for various applications in research and industry .
Properties
IUPAC Name |
(2-methoxyphenyl)-(4-methylpyridin-3-yl)methanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO2/c1-10-7-8-15-9-12(10)14(16)11-5-3-4-6-13(11)17-2/h3-9H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FWKJBWUDWYYAQC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NC=C1)C(=O)C2=CC=CC=C2OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601237569 | |
Record name | (2-Methoxyphenyl)(4-methyl-3-pyridinyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601237569 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1187167-75-4 | |
Record name | (2-Methoxyphenyl)(4-methyl-3-pyridinyl)methanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1187167-75-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (2-Methoxyphenyl)(4-methyl-3-pyridinyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601237569 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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